4-Ethoxy-3,5-dimethoxybenzaldehyde
Overview
Description
4-Ethoxy-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O4 . It is used in various chemical reactions and has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3,5-dimethoxybenzaldehyde consists of an ethoxy group (C2H5O-) and two methoxy groups (CH3O-) attached to a benzaldehyde core . The InChI code for this compound is 1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
4-Ethoxy-3,5-dimethoxybenzaldehyde is a solid or semi-solid or liquid at room temperature .Scientific Research Applications
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Chemistry and Material Science
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Crystallography
- 4-Ethoxy-3,5-dimethoxybenzaldehyde has been studied in the field of crystallography .
- The crystal structures of four dimethoxybenzaldehyde (DMBz) isomers, including 3,5-DMBz, have been reported .
- The methods of application involve X-ray diffraction techniques to determine the crystal structures .
- The results show that all DMBz molecules in the crystal structures are nearly planar .
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBTGCYUACEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3,5-dimethoxybenzaldehyde |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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